molecular formula C7H4FNS B143633 5-Fluorobenzo[d]isothiazole CAS No. 139037-02-8

5-Fluorobenzo[d]isothiazole

Cat. No. B143633
CAS RN: 139037-02-8
M. Wt: 153.18 g/mol
InChI Key: JPKDVKGGYHQZNR-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]isothiazole (5-FBIT) is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a derivative of benzothiazole and contains a fluorine atom at the 5th position of the benzene ring. This molecule has attracted significant attention due to its unique properties, such as its ability to act as a fluorescent probe, its potential as a therapeutic agent, and its use in the development of new materials.

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[d]isothiazole is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, such as DNA topoisomerases and tubulin. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
5-Fluorobenzo[d]isothiazole has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have anti-inflammatory and antioxidant properties. However, further studies are needed to fully understand its effects on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Fluorobenzo[d]isothiazole in lab experiments is its versatility. It can be used in a wide range of applications, from fluorescent imaging to drug development. In addition, it is relatively easy to synthesize and has a high purity and yield. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of 5-Fluorobenzo[d]isothiazole. One area of research is the development of new materials using 5-Fluorobenzo[d]isothiazole as a building block. Another area of research is the use of 5-Fluorobenzo[d]isothiazole as a therapeutic agent for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand its mechanism of action and its effects on the human body. Overall, 5-Fluorobenzo[d]isothiazole is a promising molecule with many potential applications in various fields of science.

Synthesis Methods

The synthesis of 5-Fluorobenzo[d]isothiazole can be achieved through various methods. One such method involves the reaction of 5-fluoro-2-nitrophenyl isothiocyanate with aniline in the presence of a base. Another method involves the reaction of 5-fluoro-2-nitrophenyl isothiocyanate with thiourea in the presence of a base. Both methods yield 5-Fluorobenzo[d]isothiazole with high purity and yield.

Scientific Research Applications

5-Fluorobenzo[d]isothiazole has been extensively studied for its potential applications in various fields of science. In the field of chemistry, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. In the field of biology, it has been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, it has been used as a tool for the study of biological processes, such as protein-protein interactions and enzyme activity.

properties

CAS RN

139037-02-8

Product Name

5-Fluorobenzo[d]isothiazole

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

5-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H4FNS/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H

InChI Key

JPKDVKGGYHQZNR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C=NS2

Canonical SMILES

C1=CC2=C(C=C1F)C=NS2

synonyms

1,2-Benzisothiazole,5-fluoro-(9CI)

Origin of Product

United States

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